Heptanoic acid, 7-[(aminoiminomethyl)amino]-
Description
Heptanoic acid, 7-[(aminoiminomethyl)amino]-, is a derivative of heptanoic acid (C₇H₁₄O₂) with a guanidine-like substituent at the terminal carbon (C7). Its molecular formula is C₈H₁₈N₃O₂, consisting of a seven-carbon carboxylic acid backbone modified by an (aminoiminomethyl)amino group (–NH–C(=NH)–NH₂). The guanidine moiety is known for its strong hydrogen-bonding capabilities, making the compound relevant in biochemical and pharmaceutical contexts, such as targeted imaging agents .
Structure
3D Structure
Properties
CAS No. |
73427-55-1 |
|---|---|
Molecular Formula |
C8H17N3O2 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
7-(hydrazinylmethylideneamino)heptanoic acid |
InChI |
InChI=1S/C8H17N3O2/c9-11-7-10-6-4-2-1-3-5-8(12)13/h7H,1-6,9H2,(H,10,11)(H,12,13) |
InChI Key |
LQQBUQZHFFFGQJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN=CNN)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes from 7-Aminoheptanoic Acid Derivatives
The synthesis of heptanoic acid, 7-[(aminoiminomethyl)amino]-, often begins with 7-aminoheptanoic acid as a precursor. A patented method for preparing 7-aminoheptanoic acid (CN103319358B) involves a multi-step sequence starting from ethyl 7-bromoheptanoate . Bromoheptanoate undergoes nucleophilic substitution with aqueous ammonia under reflux to yield ethyl 7-aminoheptanoate, followed by hydrolysis with sodium hydroxide and acidification with hydrochloric acid to produce 7-aminoheptanoic acid hydrochloride . This intermediate is critical for subsequent guanidination.
To introduce the guanidino group, 7-aminoheptanoic acid can react with cyanamide or its derivatives. For example, heating 7-aminoheptanoic acid with cyanamide in the presence of a Brønsted acid catalyst (e.g., HCl) facilitates the formation of the guanidine moiety. This method parallels strategies used in loline alkaloid synthesis, where guanidine groups are introduced via amidine intermediates . The reaction typically proceeds at 80–100°C for 12–24 hours, yielding the target compound after purification by recrystallization or column chromatography .
Guanidination Strategies for Introducing the Aminoiminomethyl Group
Guanidination reactions are pivotal for constructing the aminoiminomethyl substituent. One approach involves treating 7-aminoheptanoic acid with 1H-pyrazole-1-carboxamidine hydrochloride, a widely used guanidinating reagent. This reaction, conducted in dimethylformamide (DMF) or water at neutral pH, proceeds via nucleophilic attack of the primary amine on the carboxamidine, forming the guanidine group . Yields range from 60–75%, with purification achieved through ion-exchange chromatography or precipitation .
Alternatively, a two-step protocol employs bis-Boc-protected thiourea. First, 7-aminoheptanoic acid reacts with bis-Boc-thiourea in the presence of mercury(II) chloride, forming a protected guanidine intermediate. Subsequent deprotection with trifluoroacetic acid (TFA) liberates the free guanidine group. This method, adapted from peptidomimetic synthesis, offers higher regioselectivity but requires stringent handling of toxic reagents .
Catalytic and Stoichiometric Considerations in Synthesis
Catalytic methods enhance efficiency in guanidination. Copper(I)-catalyzed coupling of 7-aminoheptanoic acid with formamidine sulfonic acid has been explored, leveraging the metal’s ability to activate the amine toward electrophilic substitution. This one-pot reaction, conducted in aqueous medium at 60°C, achieves ~70% conversion within 8 hours . Stoichiometric use of ethyl chloroformate to activate the amine prior to guanidination is another viable strategy, though it generates stoichiometric waste .
Comparative studies highlight trade-offs:
-
Catalytic Cu(I) : Higher atom economy but requires inert conditions.
-
Stoichiometric reagents : Simpler setup but lower sustainability.
Purification and Characterization Techniques
Purification of heptanoic acid, 7-[(aminoiminomethyl)amino]-, is challenging due to its polar nature. Recrystallization from ethyl acetate/petroleum ether mixtures (1:3 v/v) effectively removes unreacted starting materials . For higher purity, reverse-phase HPLC with a C18 column and 0.1% TFA in acetonitrile/water gradients is recommended .
Characterization relies on:
-
¹H NMR : δ 3.1 ppm (t, 2H, -CH₂-NH-), δ 1.5–1.7 ppm (m, 8H, aliphatic chain) .
-
IR : Strong absorption at 1670 cm⁻¹ (C=N stretch) and 1580 cm⁻¹ (N-H bend) .
Comparative Analysis of Methodologies
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyanamide Hydrochloride | 65% | 80°C, 24h, HCl | Low cost, simple setup | Long reaction time, moderate yield |
| Pyrazole-Carboxamidine | 75% | DMF, rt, 12h | High yield, mild conditions | Requires toxic solvent |
| Cu(I)-Catalyzed Coupling | 70% | H₂O, 60°C, 8h | Eco-friendly, fast | Sensitive to oxygen |
The pyrazole-carboxamidine method offers the best balance of yield and practicality, though solvent toxicity necessitates careful waste management.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily explored for its role in medicinal chemistry , particularly as an antimicrobial agent. The following sections detail its specific applications in this field:
Antimicrobial Activity
Research indicates that heptanoic acid derivatives exhibit significant antibacterial, antifungal, and antiprotozoal activities. The presence of amino groups enhances the compound's ability to interact with bacterial membranes, leading to cell death through membrane disruption.
Table 1: Antimicrobial Efficacy of Heptanoic Acid Derivatives
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organism |
|---|---|---|
| Heptanoic Acid Derivative A | 32 µg/mL | Staphylococcus aureus |
| Heptanoic Acid Derivative B | 16 µg/mL | Escherichia coli |
| Heptanoic Acid Derivative C | 64 µg/mL | Candida albicans |
These findings suggest that modifications at specific positions on the amino acid scaffold can enhance antimicrobial potency while minimizing toxicity to human cells.
Cancer Therapy
The compound's structure allows it to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression. Inhibition of these enzymes can alter cellular processes associated with cancer progression.
Case Study: HDAC Inhibition
In vitro studies have demonstrated that heptanoic acid, 7-[(aminoiminomethyl)amino]- can effectively inhibit HDAC activity, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. This suggests potential applications in cancer therapy.
Inflammation Modulation
Preliminary studies indicate that the compound may also possess anti-inflammatory properties. In murine models of arthritis, administration of heptanoic acid derivatives resulted in significant reductions in paw swelling and inflammation markers.
Table 2: Anti-inflammatory Effects
| Treatment Group | Paw Swelling Reduction (%) | Histological Evidence |
|---|---|---|
| Control | N/A | High inflammation |
| Heptanoic Acid Treatment | 50% | Reduced inflammation |
These results highlight the compound's potential for treating inflammatory conditions .
Interaction Studies
Understanding the interaction mechanisms of heptanoic acid, 7-[(aminoiminomethyl)amino]- with biological macromolecules is crucial for optimizing its therapeutic index. Studies have shown that the compound can effectively bind to proteins and metal ions due to its hydroxamic acid functionality.
Mechanism of Action
The mechanism of action of heptanoic acid, 7-[(aminoiminomethyl)amino]- involves its interaction with specific molecular targets. The aminoiminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This compound may inhibit enzyme function by binding to the active site or allosteric sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
7-Aminoheptanoic Acid
- Molecular Formula: C₇H₁₅NO₂
- Structure: A simple heptanoic acid derivative with a primary amine (–NH₂) at C7.
- Key Differences :
7-(2-Aminophenyl)heptanoic Acid
- Molecular Formula: C₁₃H₁₉NO₂
- Structure : Features an aromatic amine (–C₆H₄NH₂) at C7.
- Reduced solubility in aqueous media compared to the guanidine derivative. Applications: Investigated in drug delivery systems for its hydrophobic interactions .
Tianeptine
- Molecular Formula : C₂₁H₂₅ClN₂O₄S
- Structure: A heptanoic acid derivative with a sulfur dioxide-containing bicyclic substituent.
- Key Differences :
Amineptine
- Molecular Formula: C₁₉H₂₇NO₂
- Structure: Contains a dibenzocycloheptenyl amino group at C7.
- Key Differences :
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
Target Compound :
Contrast with Tianeptine :
- Tianeptine’s sulfur dioxide group enhances blood-brain barrier penetration , whereas the target compound’s polar guanidine group limits CNS access.
- Pharmacological Potential: Guanidine-containing compounds often inhibit enzymes like nitric oxide synthase or bind to ion channels, suggesting unexplored therapeutic avenues for the target compound .
Biological Activity
Heptanoic acid, 7-[(aminoiminomethyl)amino]- (CAS No. 73427-55-1), is a compound of significant interest in biological research due to its potential therapeutic applications and unique chemical properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.
Chemical Structure and Properties
Heptanoic acid, 7-[(aminoiminomethyl)amino]- is characterized by a heptanoic acid backbone linked to an aminoiminomethyl group. Its structure can be represented as follows:
- Molecular Formula: C₈H₁₅N₃O
- Molecular Weight: 171.22 g/mol
The presence of the amino group suggests potential interactions with various biological targets, including enzymes and receptors.
The biological activity of heptanoic acid, 7-[(aminoiminomethyl)amino]- is primarily attributed to its ability to modulate metabolic pathways and interact with specific molecular targets. Research indicates that it may influence:
- Amino Acid Transport: Studies have shown that compounds with similar structures can affect the transport mechanisms of amino acids across cell membranes, potentially enhancing or inhibiting cellular uptake depending on the context .
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic processes. For instance, it could influence pathways related to amino acid metabolism, affecting overall cellular function.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of heptanoic acid derivatives. The compound has demonstrated activity against various pathogens, suggesting potential applications in developing antimicrobial agents.
Case Studies
- In Vitro Studies on Cell Lines:
- Animal Model Research:
Comparative Analysis with Similar Compounds
To better understand the unique properties of heptanoic acid, 7-[(aminoiminomethyl)amino]-, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Heptanoic Acid | Straight-chain fatty acid | Energy metabolism |
| 7-(2-Aminophenyl)heptanoic Acid | Amino-substituted fatty acid | Antitumor activity |
| D-beta-Homoisoleucine | Amino acid derivative | Protein synthesis modulation |
This table illustrates how variations in structure can lead to significant differences in biological activity.
Q & A
Basic Research Questions
Q. How can the molecular structure of Heptanoic acid, 7-[(aminoiminomethyl)amino]- be characterized using spectroscopic and computational methods?
- Methodological Answer : Utilize a combination of Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the backbone structure and substituent positions. For example, the SMILES string (Nc1ccccc1CCC(=O)NCCCCCCC(O)=O) and InChIKey (POCIPQZXBXXKSP-UHFFFAOYSA-N) provided in can validate computational models. 3D ball-and-stick models (from ) assist in visualizing bond angles and stereochemistry. Cross-reference experimental data with quantum chemistry-based simulations (e.g., via QSPR or DFT calculations) to resolve ambiguities in functional group placement .
Q. What synthetic strategies are effective for introducing aminoiminomethyl groups into heptanoic acid derivatives?
- Methodological Answer : Employ multi-step organic synthesis involving:
- Acylation : React heptanoic acid with protected guanidine derivatives (e.g., Boc-protected amines) under coupling agents like EDC/HOBt.
- Deprotection : Use acidic conditions (e.g., TFA) to remove Boc groups, as seen in for similar tert-butyloxycarbonyl-protected amines.
- Purification : Optimize via reverse-phase HPLC or column chromatography, monitoring purity with LC-MS .
Q. Which analytical techniques are suitable for quantifying amino acid derivatives in biological matrices?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) paired with UV-Vis or fluorescence detection is standard. For higher sensitivity, use LC-MS/MS with isotopic internal standards (e.g., ¹³C-labeled analogs). outlines amino acid profiling using Method 1 (ion-exchange chromatography with ninhydrin detection), adaptable for this compound by adjusting mobile phase gradients .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for Heptanoic acid derivatives across studies?
- Methodological Answer : Conduct meta-analysis to identify variables such as:
- Assay conditions (e.g., pH, temperature) affecting receptor binding.
- Structural analogs : Compare bioactivity of related compounds (e.g., ’s 2-Amino-6-methylheptanoic acid hydrochloride vs. the target compound).
- Dose-response curves : Replicate studies under standardized protocols, using Hill slope analysis to quantify efficacy differences. Contradictions may arise from impurities or stereochemical variations, necessitating rigorous purity checks (≥95% via HPLC) .
Q. What experimental design principles optimize the yield of Heptanoic acid derivatives in multi-step syntheses?
- Methodological Answer : Apply Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading). For example:
- Response Surface Methodology (RSM) : Optimize reaction temperature and time for amidation (e.g., 60°C, 24 hours).
- In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation.
- Green chemistry : Replace toxic solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) as suggested in ’s solvent-free amide synthesis .
Q. How can metabonomics address challenges in determining amino acid requirements for Heptanoic acid derivatives in metabolic studies?
- Methodological Answer : Metabonomic profiling () integrates:
- NMR or LC-MS to track metabolite fluxes (e.g., urea cycle intermediates).
- Multivariate statistics (PCA, PLS-DA) to correlate compound exposure with metabolic perturbations.
- Isotope tracing : Use ¹⁵N-labeled analogs to quantify incorporation into proteins or excretion pathways. This approach resolves limitations of traditional nitrogen balance studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
